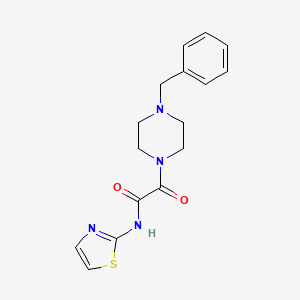

2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c21-14(18-16-17-6-11-23-16)15(22)20-9-7-19(8-10-20)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFVEFUUIGFCHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-benzylpiperazine with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve optimizing these conditions to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors.

Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Variations in the Piperazine Substituents

The benzyl group at the 4-position of the piperazine ring distinguishes this compound from analogues with other substituents:

- 4-Hydroxypiperidine derivatives: Compounds like 2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide (, Compound 6) replace the benzyl group with a hydroxyl group.

- 4-Methylpiperazine derivatives : N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () features a methyl group, which modestly enhances electron-donating effects compared to benzyl, possibly altering receptor binding kinetics .

- Morpholino analogues: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () replaces piperazine with morpholine, a bioisostere that may improve metabolic stability due to reduced susceptibility to oxidative metabolism .

Table 1: Comparison of Piperazine Substituent Effects

Modifications to the Acetamide Bridge

The oxoacetamide linker is critical for hydrogen bonding and conformational rigidity. Variations include:

Thiazole Ring Modifications

The thiazole’s 2-position is conserved across analogues, but substitutions at the 4- or 5-positions are common:

Table 2: Thiazole Substitution Effects

Functional and Pharmacological Implications

- However, pritelivir’s sulfamoyl and pyridinyl groups confer distinct target specificity compared to the benzylpiperazine moiety in the target compound .

- Anticancer activity : Benzothiazole derivatives () exhibit cytotoxicity, suggesting that the target compound’s benzylpiperazine-thiazole combination may also interact with oncology-relevant targets like kinase enzymes .

- Crystallographic behavior : Analogues like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide () form stable crystal lattices via N–H⋯N hydrogen bonds, a feature likely conserved in the target compound due to its similar acetamide-thiazole core .

Biological Activity

2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide is a compound that integrates a thiazole ring, a piperazine moiety, and an acetamide group. This structural composition suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Chemical Structure

The compound's IUPAC name is this compound, and its molecular formula is C16H18N4O2S. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been investigated for its potential to inhibit various bacterial strains. Studies have shown that modifications in the thiazole ring can enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound is also being explored for its anticancer properties. In vitro studies have demonstrated that it may inhibit the proliferation of cancer cell lines by targeting specific molecular pathways. For instance, it has shown potential in inhibiting the activity of Pin1 (Peptidyl-prolyl cis-trans isomerase), which is implicated in various cancers . The structure–activity relationship (SAR) studies suggest that the presence of the thiazole ring is crucial for enhancing anticancer activity.

Enzyme Inhibition

The compound's mechanism of action involves interaction with specific enzymes. It has been noted to inhibit certain kinases and receptors that are pivotal in cell signaling pathways associated with proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy : In a study assessing various thiazole derivatives, this compound was found to exhibit significant antimicrobial activity with an MIC (Minimum Inhibitory Concentration) ranging from 10 to 50 µg/mL against several bacterial strains.

- Anticancer Activity : A recent investigation into the anticancer properties revealed that the compound significantly reduced cell viability in MCF7 breast cancer cells with an IC50 value of approximately 15 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

- Enzyme Inhibition : Molecular docking studies indicated that this compound binds effectively to the active site of Pin1 with a binding affinity comparable to known inhibitors. This suggests its potential role in therapeutic strategies targeting this enzyme in cancer treatment .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Structure Type | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| Sulfathiazole | Thiazole | Antimicrobial | MIC: 20 µg/mL |

| Ritonavir | Piperazine | Antiviral | IC50: 0.5 µM |

| 2-(4-benzylpiperazin...) | Thiazole-Piperazine | Anticancer/Antimicrobial | IC50: 15 µM / MIC: 10 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.